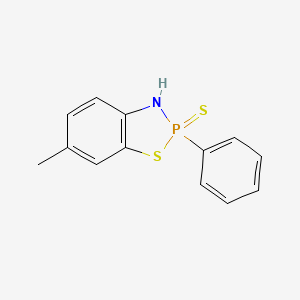
4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Benzotricyclo(41001,3)hept-4-ene is a complex organic compound with the molecular formula C11H10 It is characterized by a unique tricyclic structure that includes a benzene ring fused with a bicyclo[110]butane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene with cyclopropane derivatives in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to achieve the necessary scale and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitro compounds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Another tricyclic compound with a similar structure but different reactivity and applications.
Cyclopropylbenzene: A simpler compound with a cyclopropane ring fused to a benzene ring, used in different chemical reactions and applications.
Uniqueness
4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
74410-87-0 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
tetracyclo[5.4.0.02,4.04,6]undeca-1(11),7,9-triene |
InChI |
InChI=1S/C11H10/c1-2-4-8-7(3-1)9-5-11(9)6-10(8)11/h1-4,9-10H,5-6H2 |
InChI Key |
AMKTWDDHZREJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C13CC3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


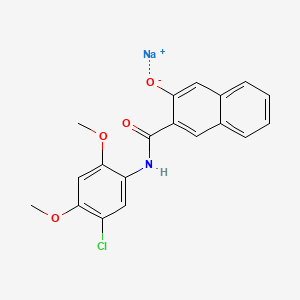
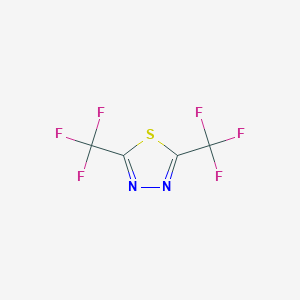
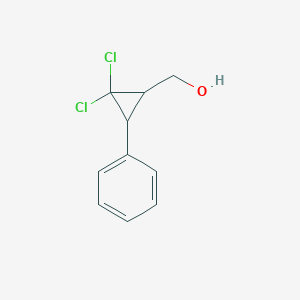

![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
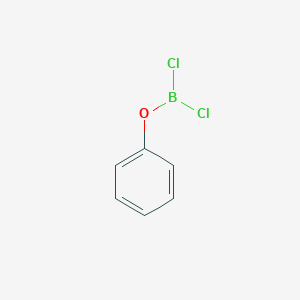


![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)

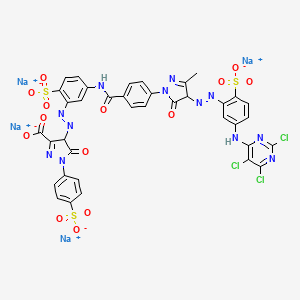

![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
